molecular formula C10H15N B13835251 2-Picoline, 3-butyl-

2-Picoline, 3-butyl-

Cat. No.: B13835251
M. Wt: 149.23 g/mol
InChI Key: IOJMHLWMBNKRRM-UHFFFAOYSA-N
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Description

3-Butyl-2-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-2-methylpyridine can be achieved through various methods. One common approach involves the alkylation of 2-methylpyridine with butyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyridine, followed by the addition of a butyl halide to form the desired product.

Industrial Production Methods

Industrial production of 3-butyl-2-methylpyridine may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods often utilize catalysts like Raney nickel to facilitate the reaction under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the pyridine ring, leading to the formation of substituted pyridines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Reduced pyridine derivatives

    Substitution: Substituted pyridines with various functional groups

Scientific Research Applications

3-Butyl-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-butyl-2-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as a Lewis base, activating certain Lewis acidic parts of molecules and increasing their reactivity towards electrophiles. This activation can facilitate various chemical reactions, making the compound valuable in catalysis and organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: Lacks the butyl group, resulting in different chemical properties and reactivity.

    3-Butylpyridine: Lacks the methyl group, leading to variations in its applications and interactions.

    4-Methylpyridine: The methyl group is positioned differently, affecting its chemical behavior.

Uniqueness

3-Butyl-2-methylpyridine’s unique combination of butyl and methyl groups on the pyridine ring imparts distinct chemical properties, making it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

3-butyl-2-methylpyridine

InChI

InChI=1S/C10H15N/c1-3-4-6-10-7-5-8-11-9(10)2/h5,7-8H,3-4,6H2,1-2H3

InChI Key

IOJMHLWMBNKRRM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=CC=C1)C

Origin of Product

United States

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